2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid
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Overview
Description
2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid is a heterocyclic compound featuring a thiazolidine ring. This compound is notable for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties, which include a sulfur atom and a nitrogen atom within a five-membered ring. These features contribute to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-halo acids under basic conditions, leading to the formation of the thiazolidine ring. The reaction is usually carried out in solvents like ethanol or acetonitrile at moderate temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:
Formation of the thiazolidine ring: This can be achieved through the reaction of thioamides with α-halo acids.
Oxidation: The thiazolidine intermediate is then oxidized to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thioethers: Formed through reduction.
Scientific Research Applications
2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid has several applications across various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The biological activity of 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
2-Methylthiazolidine-4-carboxylic acid: Investigated for its potential as a prodrug.
Uniqueness: 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid stands out due to its specific structural features, such as the presence of a sulfone group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-6(4-5(8)9)2-3-12(10,11)7-6/h7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIUEWXUNUAMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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